3,8-Diethyldeca-4,6-diyne-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diethyldeca-4,6-diyne-3,8-diol is a chemical compound characterized by its unique structure, which includes ethyl groups and hydroxyl groups attached to a deca-4,6-diyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diethyldeca-4,6-diyne-3,8-diol typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, where the starting materials are subjected to a series of steps including deprotection, coupling, and purification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Diethyldeca-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted acetylenic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,8-Diethyldeca-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Diethyldeca-4,6-diyne-3,8-diol involves its interaction with molecular targets through its hydroxyl and ethyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,8-Dimethyldeca-4,6-diyne-3,8-diol: Similar structure but with methyl groups instead of ethyl groups.
Heptadeca-8-en-4,6-diyne-3,10-diol: Another acetylenic diol with a longer carbon chain and different functional groups
Uniqueness
3,8-Diethyldeca-4,6-diyne-3,8-diol is unique due to its specific ethyl and hydroxyl group arrangement, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
36680-76-9 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3,8-diethyldeca-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C14H22O2/c1-5-13(15,6-2)11-9-10-12-14(16,7-3)8-4/h15-16H,5-8H2,1-4H3 |
InChI Key |
VFYAUUMKVBHTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CC#CC(CC)(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.